Oxcarbazepine D-Glucuronide

Description

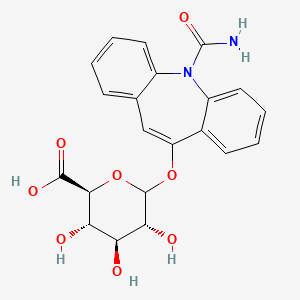

Structure

3D Structure

Properties

Molecular Formula |

C21H20N2O8 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H20N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20?/m0/s1 |

InChI Key |

YPDZOCJZGXGBAP-BCHVZBRRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Formation and Biosynthesis of Oxcarbazepine D Glucuronide

Precursor Compounds and Metabolic Intermediates

The journey to Oxcarbazepine (B1677851) D-Glucuronide begins with the metabolic conversion of the parent drug, oxcarbazepine. This process involves key precursor compounds and intermediates that are essential for the subsequent glucuronidation reaction.

Role of 10-Monohydroxy Derivative (MHD) as the Primary Substrate

Following oral administration, oxcarbazepine is rapidly and almost completely absorbed and then extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine (B1675244). nih.govfda.govdrugbank.comwikipedia.org This conversion is so efficient that MHD is considered the principal active moiety responsible for the therapeutic effects of oxcarbazepine. nih.govfda.gov The plasma concentrations of MHD are significantly higher than those of the parent drug. drugbank.com

MHD serves as the primary substrate for the subsequent phase II metabolic reaction of glucuronidation. pharmgkb.orgresearchgate.net This process, which involves the conjugation of MHD with glucuronic acid, is a critical step in the detoxification and elimination of the drug from the body. fda.govwikipedia.org The majority of MHD is ultimately excreted in the urine as its glucuronide conjugate. pharmgkb.orgfda.gov Specifically, about 49% of an oxcarbazepine dose is excreted as glucuronides of MHD. fda.govfda.gov

Stereoselective Reduction of Oxcarbazepine to MHD Enantiomers (S-(+)-MHD and R-(-)-MHD)

The reduction of oxcarbazepine to MHD is a stereoselective process, meaning it preferentially produces one stereoisomer over the other. doctorlib.orgneupsykey.combasicmedicalkey.com MHD possesses a chiral center at the 10th carbon position, resulting in the formation of two enantiomers: S-(+)-MHD and R-(-)-MHD. ucl.ac.uknih.gov

In humans, the metabolic reduction of oxcarbazepine to MHD is mediated by cytosolic reductases. pharmgkb.org This process demonstrates a notable preference for the formation of the S-(+)-MHD enantiomer. basicmedicalkey.comucl.ac.uk Consequently, the plasma concentration ratio of S-(+)-MHD to R-(-)-MHD is approximately 4:1 after oral administration of oxcarbazepine. doctorlib.orgbasicmedicalkey.com This stereoselectivity in formation contributes to the differential plasma levels of the two enantiomers observed in clinical practice. ucl.ac.uk Although both enantiomers exhibit similar pharmacological activity, the predominance of the S-(+)-MHD form is a key characteristic of oxcarbazepine's metabolism. nih.gov

Enzymatic Pathways of Glucuronidation

The final step in the formation of Oxcarbazepine D-Glucuronide is the enzymatic conjugation of the MHD precursor with glucuronic acid. This reaction is catalyzed by a specific family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Identification of Key UDP-Glucuronosyltransferase (UGT) Isoforms

Research has identified several UGT isoforms that play a crucial role in the glucuronidation of MHD. The liver is the primary site for this metabolic process, although the enzymes are also present in other tissues like the intestine and kidney. researchgate.netmdpi.com

Studies utilizing recombinant human UGTs have pinpointed UGT1A9 as one of the principal enzymes responsible for mediating the formation of MHD-O-glucuronide. researchgate.netresearchgate.netresearchgate.net Further confirmation of its involvement comes from inhibition studies and correlation analyses. researchgate.netresearchgate.net The expression of UGT1A9 in the liver underscores its importance in the hepatic glucuronidation of MHD. researchgate.netmdpi.com

Table of Involved Enzymes and their Roles

| Enzyme/Metabolite | Role in Oxcarbazepine Metabolism |

|---|---|

| Cytosolic Reductases | Reduce oxcarbazepine to its active metabolite, MHD. pharmgkb.org |

| 10-Monohydroxy Derivative (MHD) | Primary active metabolite of oxcarbazepine and the direct precursor for glucuronidation. nih.govfda.govdrugbank.comwikipedia.org |

| S-(+)-MHD | The predominantly formed enantiomer of MHD. basicmedicalkey.comucl.ac.uk |

| R-(-)-MHD | The less predominantly formed enantiomer of MHD. basicmedicalkey.comucl.ac.uk |

| UDP-Glucuronosyltransferase (UGT) | Superfamily of enzymes that catalyze the glucuronidation of MHD. researchgate.net |

| UGT1A9 | A key isoform responsible for the formation of MHD-O-glucuronide. researchgate.netresearchgate.netresearchgate.net |

| UGT2B7 | A primary isoform involved in the glucuronidation of MHD. researchgate.netresearchgate.netresearchgate.net |

Other Potential UGT Isoforms

While research has identified UGT2B7 and UGT1A9 as the principal enzymes responsible for the glucuronidation of MHD, other UGT isoforms have been shown to play a lesser or potential role. researchgate.netresearchgate.net Screening assays using a panel of 13 recombinant human UGTs have helped to elucidate the involvement of these other isoforms. researchgate.netresearchgate.net

Specifically, UGT1A4 has been identified as having a partial role in the formation of MHD-O-glucuronide. researchgate.netresearchgate.netresearchgate.net Although its contribution is not as significant as that of UGT2B7 or UGT1A9, its catalytic activity towards MHD has been confirmed. researchgate.net Furthermore, investigations into the glucuronidation of eslicarbazepine (B1671253), which is also metabolized to MHD, have suggested the involvement of additional UGTs, including UGT2B4 and UGT2B17. researchgate.net Among these, UGT2B4 demonstrated the highest affinity for the conjugation reaction in one study. researchgate.net The potential contribution of these isoforms highlights the complexity of MHD metabolism. oup.com Polymorphisms in genes for various UGT enzymes, such as UGT1A9 I399 C > T and UGT2B7 802T > C, have also been studied for their influence on MHD plasma concentrations. mdpi.com

Subcellular Localization of Glucuronidation Enzymes

The initial reductive step, converting oxcarbazepine to its active metabolite MHD, is carried out by aldo-keto reductases. researchgate.netpharmgkb.org These enzymes are located in the cytosol of liver cells. researchgate.netfda.govfda.gov.ph

The subsequent glucuronidation of MHD is catalyzed by UDP-glucuronosyltransferases (UGTs). UGTs are transmembrane proteins that are primarily localized in the membrane of the smooth endoplasmic reticulum. nih.govresearchgate.net While the liver exhibits the highest UGT activity, these enzymes are also found in other organs, including the kidneys, intestine, and brain, indicating that glucuronidation of MHD can occur outside the liver, although hepatic glucuronidation is the critical pathway. researchgate.netoup.comtandfonline.com

Characterization of Specific Reaction Mechanisms

The formation of Oxcarbazepine D-Glucuronide is the result of a specific phase II conjugation reaction. The substrate for this reaction is not the parent drug, oxcarbazepine, but its principal and pharmacologically active metabolite, 10,11-dihydro-10-hydroxy-carbazepine (MHD). drugbank.comresearchgate.net

The mechanism is initiated by a UGT enzyme, with UGT2B7 and UGT1A9 being the most significant contributors. researchgate.net The enzyme facilitates the transfer of a glucuronic acid molecule from the high-energy donor substrate, UDP-glucuronic acid (UDPGA), to the hydroxyl group (-OH) at the 10-position of the MHD molecule. researchgate.netwikipedia.org This results in the formation of a glycosidic bond, creating the MHD-O-glucuronide conjugate. researchgate.net This reaction significantly increases the polarity and water solubility of the molecule, which is a hallmark of glucuronidation. wikipedia.org The increased hydrophilicity prevents reabsorption in the renal tubules and facilitates its efficient elimination from the body, primarily in the urine. drugbank.comwikipedia.org This specific O-glucuronidation pathway is the main route of clearance for the active MHD metabolite. drugbank.comresearchgate.net

Enzymology and Kinetics of Glucuronidation of Oxcarbazepine Metabolites

Kinetic Characterization of UGT-Mediated Reactions

The glucuronidation of MHD is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govsmolecule.com These enzymes play a crucial role in the detoxification and elimination of various compounds by attaching a glucuronic acid molecule, thereby increasing their water solubility for renal excretion. drugbank.comsmolecule.com

Determination of Michaelis-Menten Parameters (K_m, V_max)

The kinetics of UGT-mediated reactions can be described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. ijoir.gov.iq The key parameters of this model are:

K_m (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of its maximum. A lower K_m value indicates a higher affinity of the enzyme for the substrate.

V_max (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific K_m and V_max values for the glucuronidation of each MHD enantiomer by individual UGT isoforms are not extensively detailed in the provided results, the general principles of Michaelis-Menten kinetics apply to this metabolic process. smolecule.comijoir.gov.iq The activity of UGT enzymes follows these principles, and factors like the specific isoform involved and potential hetero-dimerization between isoforms can modulate the catalytic efficiency. smolecule.com

Substrate Specificity and Affinity Studies

Several UGT isoforms are involved in the metabolism of xenobiotics, with the UGT1 and UGT2 families being the most prominent. nih.gov For the glucuronidation of MHD, evidence points towards the involvement of the UGT1A and UGT2B subfamilies. smolecule.com Specifically, UGT1A9 and UGT2B7 have been identified as key enzymes in this process. mdpi.com UGT1A9 is known to metabolize bulky phenolic compounds, while UGT2B7 has a broader substrate range that includes opioids and carboxylic acids. smolecule.com The involvement of multiple UGT isoforms suggests a degree of overlapping substrate specificity. helsinki.fi

Factors Influencing Enzymatic Activity

The activity of UGT enzymes is not static and can be influenced by various external and internal factors, including the presence of other drugs and genetic predispositions.

Investigation of Enzyme Induction and Inhibition Mechanisms

Enzyme induction is a process where exposure to certain chemicals (inducers) leads to an increased synthesis of an enzyme, resulting in a faster metabolism of its substrates. amazonaws.com Conversely, enzyme inhibition occurs when a substance binds to an enzyme and decreases its activity.

Strong inducers of cytochrome P450 enzymes and/or UGTs can significantly impact the metabolism of MHD. fda.gov.phmedscape.com For instance, co-administration of potent inducers like rifampicin, carbamazepine (B1668303), phenytoin (B1677684), and phenobarbital (B1680315) has been shown to decrease the plasma levels of MHD by 29-49%. fda.gov.phmedscape.commedsinfo.com.au One case study reported a 49% reduction in serum MHD levels with the potent UGT inducer rifampicin. medsinfo.com.auscispace.com This indicates that xenobiotics can substantially enhance the glucuronidation and subsequent elimination of MHD, potentially affecting its therapeutic concentration. scispace.com The induction of UGTs by these agents is a critical consideration in clinical practice. researchgate.netelsevier.es

In contrast to potent inducers, in vitro and in vivo studies have demonstrated that oxcarbazepine (B1677851) and its active metabolite, MHD, are only weak inducers of UGTs. fda.gov.phmedsinfo.com.auresearchgate.net This weak induction potential means they are unlikely to have a clinically significant effect on the metabolism of other drugs that are primarily eliminated via UGT conjugation, such as valproic acid and lamotrigine (B1674446). fda.gov.phresearchgate.net Induction studies using human hepatocytes have confirmed that oxcarbazepine and MHD are weak inducers of the CYP3A4 and UGT enzymes. fda.gov.phmedsinfo.com.auresearchgate.net However, it has been suggested that at higher doses (≥1200 mg/day), the inductive effects of oxcarbazepine may become more clinically relevant. elsevier.esresearchgate.netuky.edu

Below is a table summarizing the interactions of oxcarbazepine with other antiepileptic drugs, highlighting the effect on MHD concentration.

| Antiepileptic Drug Co-administered | Influence on MHD Concentration |

| Carbamazepine | 40% decrease fda.gov.ph |

| Phenobarbital | 30-31% decrease fda.gov.ph |

| Phenytoin | 29-35% decrease fda.gov.ph |

| Valproic acid | 0-18% decrease fda.gov.ph |

| Lamotrigine | No influence fda.gov.ph |

Biochemical Modulators of Glucuronidation

The rate of MHD glucuronidation can be influenced by various biochemical modulators, including certain co-administered drugs and physiological states. The induction of UGT enzymes can accelerate the clearance of MHD, leading to lower plasma concentrations.

Notably, co-administration of enzyme-inducing antiepileptic drugs (AEDs) such as carbamazepine, phenobarbital, and phenytoin has been shown to increase the apparent clearance of MHD by 31% to 35%. researchgate.net This effect is attributed to the induction of glucuronidation pathways. mdpi.com Similarly, pregnancy has been observed to increase the clearance of MHD, with a reduction in plasma concentration of up to 36% during the third trimester. neurology.org This change is thought to be related to the hormonal induction of UGT enzymes, a phenomenon also observed with other drugs cleared by glucuronidation, such as lamotrigine. neurology.org

Conversely, while specific inhibitors of MHD glucuronidation are not extensively documented, compounds known to inhibit the involved UGT isoforms could theoretically impede MHD clearance. For instance, drugs that inhibit UGT2B7 or UGT1A9 may act as modulators. nih.gov While drug-drug interactions involving UGT inhibition are a recognized mechanism, their specific clinical relevance to oxcarbazepine therapy requires further investigation. nih.gov

| Modulator Type | Examples | Effect on MHD Clearance | Approximate Change in Clearance |

|---|---|---|---|

| Inducers (Co-administered AEDs) | Carbamazepine, Phenobarbital, Phenytoin | Increase | +31% to +35% |

| Inducers (Physiological State) | Pregnancy (Third Trimester) | Increase | Up to +36% |

Stereochemical Aspects of Glucuronide Formation

The metabolism of oxcarbazepine involves significant stereochemistry at two key stages: the initial formation of its active metabolite, MHD, and the subsequent glucuronidation of these MHD enantiomers. MHD is a chiral molecule, existing as two distinct enantiomers: (S)-MHD and (R)-MHD. nih.gov

The reductive biotransformation of the parent drug, oxcarbazepine, to MHD is a highly stereoselective process. doctorlib.orgnih.gov This results in a significant predominance of one enantiomer over the other in the systemic circulation. Following oral administration of oxcarbazepine, the ratio of (S)-MHD to (R)-MHD in plasma is consistently found to be approximately 4:1. researchgate.netbasicmedicalkey.com

Enantiomeric Specificity of MHD Glucuronidation

The subsequent glucuronidation of the MHD enantiomers is also a stereoselective process. nih.gov Studies have demonstrated that the UGT enzymes responsible for this conjugation pathway preferentially metabolize one enantiomer. Specifically, the formation clearance of the (S)-MHD glucuronide is significantly greater than that of the (R)-MHD glucuronide. nih.gov This enantiomeric specificity in the glucuronidation process contributes further to the differential disposition of the two MHD enantiomers in the body. The higher clearance rate of (S)-MHD via glucuronidation indicates a more efficient elimination pathway for this enantiomer compared to its (R)-counterpart. nih.gov

Relative Proportions of (R)-MHD Glucuronide and (S)-MHD Glucuronide

The stereoselective formation of MHD followed by the stereoselective glucuronidation results in markedly different proportions of the two diastereoisomeric glucuronides being excreted. Analysis of urinary metabolites following administration of radiolabeled oxcarbazepine or MHD provides a clear picture of this disparity.

In human studies, the excreted amount of (S)-MHD glucuronide is substantially higher than that of (R)-MHD glucuronide. One study reported that after an oral dose, (S)-MHD glucuronide accounted for approximately 45% of the dose recovered in urine, whereas (R)-MHD glucuronide represented only about 6% of the dose. doctorlib.org This results in a ratio of excreted (S)-MHD glucuronide to (R)-MHD glucuronide of approximately 7.5 to 1. Another report cited the urinary ratio of the glucuronide conjugates, (S)-MHD-GLU to (R)-MHD-GLU, as 6.9, which is almost double the plasma enantiomeric ratio of the parent MHD (3.8). researchgate.net This confirms that the glucuronidation step has a strong preference for the (S)-enantiomer.

| Metabolite | Percentage of Dose Excreted in Urine doctorlib.org | Urinary Glucuronide Enantiomer Ratio (S/R) researchgate.net |

|---|---|---|

| (S)-MHD Glucuronide | ~45% | 6.9 |

| (R)-MHD Glucuronide | ~6% | |

| Free MHD (unconjugated) | ~27% | N/A |

| Other Conjugates & Metabolites | ~22% | N/A |

Analytical Methodologies for Oxcarbazepine D Glucuronide Research

Advanced Chromatographic Techniques

Chromatography, coupled with various detection systems, forms the cornerstone of analytical research on oxcarbazepine (B1677851) and its metabolites. These techniques are chosen for their ability to separate complex mixtures and provide high-quality quantitative data.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of oxcarbazepine and its metabolites due to its superior sensitivity and specificity. mdpi.com This method allows for the precise measurement of compounds even at very low concentrations in biological fluids. nih.gov

In a typical LC-MS/MS setup, analytes are separated on a reverse-phase column before being ionized, usually by electrospray ionization (ESI) in positive mode. colab.ws The mass spectrometer then detects and quantifies the analytes by monitoring specific mass transitions in Multiple Reaction Monitoring (MRM) mode. nih.govsemanticscholar.org For instance, methods have been validated for the simultaneous determination of oxcarbazepine and its active metabolite, MHD, which can be adapted for glucuronide analysis. nih.govcolab.ws The short analysis time, often under three minutes per sample, makes this method suitable for routine analysis in clinical and research settings. nih.gov

Interactive Table 1: Example LC-MS/MS Parameters for Oxcarbazepine Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Synergi Hydro-RP (2.0 mm × 50 mm, 4 μm) | colab.ws |

| Mobile Phase | Gradient elution with 0.1% formic acid and acetonitrile | colab.wsoup.com |

| Flow Rate | 0.5 mL/min | colab.ws |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | colab.ws |

| Detection | Multiple Reaction Monitoring (MRM) | semanticscholar.org |

| Run Time | < 3 minutes | nih.gov |

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is another robust method used for quantifying oxcarbazepine and its metabolites. researchgate.net While generally less sensitive than MS detection, HPLC-DAD offers reliability and is widely available. semanticscholar.orgresearchgate.net This technique separates compounds on a chromatographic column, and the DAD detector measures the absorbance of the eluting compounds across a range of UV wavelengths simultaneously. researchgate.net

A single wavelength, often around 210 nm, can be chosen for the simultaneous quantification of multiple antiepileptic drugs and their metabolites. mdpi.com However, dual-wavelength detection may be employed to enhance specificity and avoid potential interferences from other compounds in the sample. nih.gov For example, one wavelength might be set for oxcarbazepine and its primary metabolite while another is set for different co-administered drugs. nih.gov Methods have been developed that can separate oxcarbazepine and its key metabolites in under 7 minutes. researchgate.net

Interactive Table 2: Example HPLC-DAD Parameters for Oxcarbazepine Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Phosphate buffer-acetonitrile-triethylamine mixture | researchgate.net |

| Detection Wavelength | 210 nm or 240 nm | researchgate.netmdpi.com |

| Run Time | ~6.5 minutes | researchgate.net |

| Sample Volume | 100 µL of human plasma | mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC), a derivative of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. researchgate.net When coupled with tandem mass spectrometry (UPLC-MS/MS), it represents one of the most advanced techniques for bioanalytical studies. semanticscholar.orgresearchgate.net

The methodology allows for the rapid and simultaneous determination of multiple antiepileptic drugs, including oxcarbazepine and its metabolites, from a small volume of plasma. mdpi.commdpi.com The enhanced chromatographic efficiency of UPLC leads to sharper peaks and better separation, which is crucial when analyzing structurally similar compounds like drug metabolites. mdpi.com

Interactive Table 3: Example UPLC-MS/MS Parameters for Antiepileptic Drug Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Kinetex 2.6 µm PFP 100 Å (2.1 × 50 mm) | mdpi.com |

| Mobile Phase | Gradient of Water (0.1% HCOOH) and Acetonitrile (0.1% HCOOH) | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Injection Volume | 5 µL | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | researchgate.net |

Sample Preparation Techniques for Metabolite Analysis

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The primary goal is to extract the analytes of interest from the biological matrix (e.g., plasma, serum, urine) and remove interfering substances like proteins and lipids that could compromise the analytical column and detection system. kuleuven.beui.ac.id

Protein precipitation (PPT) is a widely used, straightforward, and rapid method for sample cleanup in bioanalysis. ui.ac.id It involves adding a water-miscible organic solvent, most commonly acetonitrile, to the biological sample. colab.wsoup.com The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution.

The sample is then centrifuged to pellet the precipitated proteins, and the clear supernatant containing the analytes is collected for analysis. oup.com This technique is favored for its simplicity and high throughput, especially when processing a large number of samples for LC-MS/MS analysis. mdpi.comoup.com Despite its simplicity, it is highly effective and has been successfully employed for the quantification of oxcarbazepine and its metabolites from plasma volumes as small as 50 µL. oup.com

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of traditional solid-phase extraction (SPE). mdpi.comnih.gov In MEPS, the sorbent material (e.g., C18) is packed into a micro-volume syringe, which significantly reduces the amount of sample and solvent required. researchgate.netnih.gov This technique integrates sample extraction, concentration, and cleanup into a single device. nih.gov

The process involves conditioning the sorbent, loading the sample (e.g., 25 µL of plasma), washing away interferences, and finally eluting the purified analytes with a small volume of organic solvent. researchgate.netresearchgate.net MEPS has been successfully applied to the extraction of oxcarbazepine and its metabolites from plasma and saliva, demonstrating high extraction yields and good precision. researchgate.net Its efficiency with small sample volumes makes it particularly valuable in pediatric studies or situations where sample volume is limited. researchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely utilized technique for the sample preparation of biological fluids prior to the analysis of oxcarbazepine and its metabolites, including the D-glucuronide conjugate. This method offers a robust mechanism for extracting and pre-concentrating analytes from complex matrices like plasma. nih.govmdpi.com The underlying principle of SPE involves partitioning the compounds of interest between a solid sorbent and the liquid sample matrix. mdpi.com

In the context of oxcarbazepine metabolite analysis, reversed-phase SPE is common, employing sorbents such as octadecylsilane (B103800) (C18) bonded silica. nih.gov For instance, a method for the simultaneous determination of oxcarbazepine and its metabolites from plasma utilizes Bond Elut C18 columns. nih.gov The process typically involves conditioning the SPE cartridge, loading the plasma sample, washing away interferences, and finally eluting the retained analytes with an appropriate organic solvent. nih.govmdpi.com The selection of sorbent material is critical and can range from traditional C8 and C18 phases to more advanced polymeric sorbents like hydrophilic-lipophilic balance (HLB) and mixed-mode polymeric sorbents. mdpi.com

The efficiency of SPE is demonstrated by its ability to produce purer sample extracts compared to other methods like protein precipitation, which is particularly valuable when dealing with limited sample volumes, such as in neonatal pharmacokinetic studies. mdpi.com Furthermore, the versatility of SPE allows for its adaptation into miniaturized and automated formats like microextraction by packed sorbent (MEPS), which has been successfully applied to the analysis of oxcarbazepine and its metabolites in both plasma and saliva. researchgate.net

Method Validation and Quantification Strategies

The validation of analytical methods is crucial to ensure reliable and reproducible quantification of Oxcarbazepine D-Glucuronide and its related compounds. Key parameters assessed during validation include linearity, accuracy, and precision. pharmacophorejournal.comcolab.ws

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. For methods analyzing oxcarbazepine and its primary active metabolite, 10-hydroxycarbazepine (MHD), linearity is typically evaluated over a clinically relevant concentration range. For example, one LC-MS/MS method demonstrated linearity from 0.02 to 10 μg/mL for oxcarbazepine and 0.1 to 50 μg/mL for MHD. colab.wsoup.com Another HPLC-UV method showed linearity over a range of 1–30 μg/mL for oxcarbazepine and 1–40 μg/mL for MHD. nih.govoup.com The coefficient of determination (r²) is often used to assess the quality of the linear fit, with values greater than 0.99 indicating a strong linear relationship. oup.commdpi.com

Accuracy refers to the closeness of the measured value to the true value and is often expressed as the percentage of relative error (%RE). oup.com Bioanalytical method validation guidelines typically require the %RE to be within ±15% (or ±20% for the lower limit of quantification). oup.com In a validated LC-MS/MS method, the accuracy for oxcarbazepine and MHD was reported to be within ±3.8% and ±2.4%, respectively. oup.com

Precision measures the degree of scatter among a series of measurements and is expressed as the relative standard deviation (%RSD) or coefficient of variation (CV%). oup.com Intra-day and inter-day precision are assessed to evaluate the method's reproducibility over a short and longer period, respectively. nih.gov For a validated method, the %RSD for LQC, MQC, and HQC should be within 15%, and within 20% for the LLOQ. oup.com One study reported intra- and inter-batch precision for oxcarbazepine and MHD to be within 3.1% and 3.5%, respectively. oup.com

Table 1: Linearity, Accuracy, and Precision Data for Oxcarbazepine and its Metabolite

| Analyte | Linearity Range (µg/mL) | Accuracy (%RE) | Precision (%RSD) | Source |

|---|---|---|---|---|

| Oxcarbazepine | 0.02 - 10 | ±3.8 | ≤3.1 | oup.com |

| 10-Hydroxycarbazepine (MHD) | 0.1 - 50 | ±2.4 | ≤3.5 | oup.com |

| Oxcarbazepine | 1 - 30 | - | - | nih.govoup.com |

| 10-Hydroxycarbazepine (MHD) | 1 - 40 | - | - | nih.govoup.com |

| Oxcarbazepine | 2.4 - 3.60 (mg/mL) | 101.8% (mean recovery) | - | semanticscholar.org |

The lower limit of quantification (LLOQ) is a critical parameter in bioanalytical method validation, representing the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. oup.comnih.gov For Oxcarbazepine D-Glucuronide and its related analytes, the LLOQ must be sufficiently low to measure clinically relevant concentrations. oup.com

Different analytical techniques yield varying LLOQs. For instance, a highly sensitive LC-MS/MS method for oxcarbazepine and its active metabolite, MHD, established an LLOQ of 20 ng/mL for oxcarbazepine and 100 ng/mL for MHD in human plasma. oup.com Another LC-MS³ strategy reported an LLOQ of 0.5 μg/mL for MHD. mdpi.com In contrast, methods using HPLC with UV detection have reported LLOQs in the range of 50-100 ng/mL for oxcarbazepine and its metabolites. nih.gov An UHPLC method for oxcarbazepine and its degradation products reported LLOQs ranging from 0.60 µg/mL to 1.30 µg/mL. semanticscholar.org

The acceptance criteria for accuracy and precision at the LLOQ are typically less stringent than for higher concentrations, often set at ±20%. oup.com The signal-to-noise ratio (S/N) is also considered, with a common requirement being a ratio of at least 5 or 10. mdpi.comnih.gov

Table 2: Lower Limits of Quantification (LLOQ) for Oxcarbazepine and its Metabolites

| Analyte | LLOQ | Analytical Method | Source |

|---|---|---|---|

| Oxcarbazepine | 20 ng/mL | LC-MS/MS | oup.com |

| 10-Hydroxycarbazepine (MHD) | 100 ng/mL | LC-MS/MS | oup.com |

| 10-Hydroxycarbazepine (MHD) | 0.5 µg/mL | LC-MS³ | mdpi.com |

| Oxcarbazepine and its metabolites | 50-100 ng/mL | HPLC-UV | nih.gov |

| Oxcarbazepine and its degradation products | 0.60 - 1.30 µg/mL | UHPLC | semanticscholar.org |

In quantitative bioanalysis, particularly with mass spectrometry-based methods, the use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis. The ideal internal standard is a stable-labeled isotope of the analyte, as it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during extraction, chromatography, and ionization. colab.wsoup.com

For the analysis of oxcarbazepine and its metabolites, a stable-labeled isotope of oxcarbazepine, such as oxcarbazepine-d4, is often employed. mdpi.com This type of internal standard co-elutes with the analyte and provides the most accurate correction for matrix effects and other sources of analytical variability. colab.wsoup.com

When a stable-labeled isotope is not available or practical, a structurally similar compound can be used as an internal standard. For example, in some HPLC-UV methods for the analysis of antiepileptic drugs, including oxcarbazepine, chloramphenicol (B1208) has been used as an internal standard. oup.com However, it is important to ensure that the chosen internal standard does not interfere with the analytes of interest and exhibits similar chromatographic behavior. oup.com

The evaluation of cross-reactivity and interference is a critical aspect of method validation, ensuring the selectivity and specificity of an assay. This is particularly important for immunoassays, which are susceptible to cross-reactivity from structurally related compounds. allenpress.comresearchgate.net

In the context of oxcarbazepine analysis, immunoassays for its metabolite, 10-hydroxycarbazepine (MHD), can exhibit cross-reactivity with the parent drug, oxcarbazepine, and other structurally similar antiepileptic drugs like carbamazepine (B1668303). allenpress.comark-tdm.com The glucuronide metabolite of MHD can also be a source of interference, especially in patients with renal impairment where its levels may be elevated. allenpress.comark-tdm.com

Chromatographic methods coupled with mass spectrometry (LC-MS) generally offer higher selectivity and are less prone to interference compared to immunoassays. allenpress.com However, even with these methods, it is necessary to assess for potential interferences from the biological matrix and co-administered drugs. oup.com This is typically done by analyzing blank plasma from multiple individuals to ensure no interfering peaks are present at the retention times of the analytes and the internal standard. oup.com Additionally, the potential for inter-conversion between analytes, such as from oxcarbazepine to MHD, should be evaluated. oup.com

Preclinical and in Vitro Investigation of Oxcarbazepine D Glucuronide Disposition

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

In vitro studies utilizing various cellular and subcellular fractions have been instrumental in elucidating the metabolic fate of oxcarbazepine (B1677851) and its primary active metabolite, the 10-monohydroxy derivative (MHD).

Hepatic Microsomes and S9 Fractions

Hepatic microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, have been employed to investigate the formation of oxcarbazepine metabolites. nih.govthermofisher.com The S9 fraction, containing both microsomal and cytosolic enzymes, provides a more comprehensive in vitro system than microsomes alone. nih.gov

Studies using human hepatic S9 fractions have demonstrated that the reduction of oxcarbazepine to its pharmacologically active metabolite, MHD, is a primary metabolic step. fda.gov This reduction is significantly more efficient in the S9 fraction compared to microsomes, indicating the primary involvement of cytosolic enzymes. fda.gov The subsequent glucuronidation of MHD is a key detoxification and elimination pathway. nih.govnih.gov While the formation of MHD is the dominant initial step, further metabolism, including glucuronidation, is essential for its clearance.

In vitro evaluations have also utilized human liver microsomes to assess the potential for drug-drug interactions. These studies have shown that oxcarbazepine and MHD can inhibit cytochrome P450 enzymes, specifically CYP2C19. fda.gov.phmedsafe.govt.nz

Cytosolic Enzyme Preparations

The conversion of oxcarbazepine to MHD is predominantly mediated by cytosolic enzymes, specifically aldo-keto reductases. nih.govnih.govresearchgate.net These enzymes are not dependent on the cytochrome P-450 system, which contributes to oxcarbazepine's lower potential for certain drug-drug interactions compared to other antiepileptic drugs. nih.gov

The reduction process is stereoselective, favoring the formation of the S(+)-enantiomer of MHD. fda.gov In vitro characterization has shown that this reductase activity is localized mainly in the liver cytosolic fraction and prefers NADPH as a cofactor. fda.gov The rapid and extensive conversion of oxcarbazepine to MHD by these cytosolic enzymes is a hallmark of its metabolism. fda.gov.phmedsafe.govt.nzdrugbank.comfda.govfda.gov

Glucuronidation in Intestinal and Renal Tissues

Glucuronidation is a major pathway for the elimination of MHD. nih.govwikipedia.org This process, catalyzed by UDP-glucuronyltransferases (UGTs), results in the formation of more water-soluble glucuronide conjugates that are readily excreted. oup.com While the liver is a primary site of glucuronidation, this metabolic process also occurs in extra-hepatic tissues such as the intestine and kidneys. oup.comnovartis.com

In humans, a significant portion of an oxcarbazepine dose is excreted in the urine as glucuronides of MHD. fda.gov.phmedsafe.govt.nznih.gov Studies have shown that intestinal microsomes can form glucuronide conjugates, and in some cases, at higher levels than liver microsomes for certain compounds. science.gov The renal excretion of metabolites is the primary route of elimination for oxcarbazepine and its derivatives. fda.gov.phdrugbank.com

Animal Model Studies on Metabolite Fate

Animal models have been crucial in understanding the in vivo disposition of oxcarbazepine and its metabolites, providing insights into excretion patterns and species-specific metabolic differences.

Excretion Profiles in Rodents and Other Species

Following administration, oxcarbazepine and its metabolites are predominantly eliminated via the kidneys. fda.gov.ph In humans, over 95% of the administered dose is recovered in the urine. fda.gov.phmedsafe.govt.nzdrugbank.com The major urinary metabolites are the glucuronides of MHD (approximately 49% of the dose) and unchanged MHD (about 27%). fda.gov.phmedsafe.govt.nzdrugbank.comfda.gov

In rats, following an oral dose of [14C]-labeled MHD, a significant portion of the radioactivity was recovered in the urine. fda.gov Similarly, in dogs, a large percentage of the administered dose of MHD was excreted in the urine. fda.gov Fecal excretion accounts for a minor portion of the dose in humans, typically less than 4%. fda.gov.phmedsafe.govt.nzdrugbank.comfda.gov

Table 1: Urinary Excretion of Oxcarbazepine and its Metabolites in Humans

| Metabolite | Percentage of Dose in Urine | Source |

|---|---|---|

| Glucuronides of MHD | ~49% | drugbank.com, fda.gov.ph, medsafe.govt.nz, fda.gov |

| Unchanged MHD | ~27% | drugbank.com, fda.gov.ph, medsafe.govt.nz, fda.gov |

| Conjugates of Oxcarbazepine | ~13% | drugbank.com, fda.gov.ph, medsafe.govt.nz |

| Inactive DHD Metabolites | ~3% | drugbank.com, fda.gov.ph, medsafe.govt.nz |

| Unchanged Oxcarbazepine | <1% | drugbank.com, fda.gov.ph, medsafe.govt.nz |

Comparative Metabolic Profiles Across Species

Significant differences exist in the metabolic profiles of oxcarbazepine between humans and various animal species. In humans, the primary circulating species is the monohydroxy metabolite (MHD). fda.govnih.gov In contrast, in animal models such as mice, rats, and dogs, the parent drug, oxcarbazepine, is the predominant circulating substance. fda.gov

This difference is critical when extrapolating preclinical data to humans. For instance, in dogs, glucuronidation does not appear to be a major metabolic pathway for oxcarbazepine, as treatment of urine with β-glucuronidase did not significantly alter the levels of free oxcarbazepine or its metabolites. fda.gov In humans, however, glucuronide conjugates of MHD are the most abundant metabolites found in urine. fda.gov.phmedsafe.govt.nzdrugbank.com

In rats, after oral administration of MHD, the parent compound and its glucuronide conjugate were the major components in urine. fda.gov These species-specific differences in metabolism highlight the importance of understanding the metabolic pathways in relevant preclinical models to accurately predict the pharmacokinetic behavior in humans.

Table 2: Predominant Circulating Species After Oxcarbazepine Administration

| Species | Predominant Circulating Substance | Source |

|---|---|---|

| Human | Monohydroxy Derivative (MHD) | fda.gov, nih.gov |

| Mouse | Oxcarbazepine (Parent Drug) | fda.gov |

| Rat | Oxcarbazepine (Parent Drug) | fda.gov |

| Dog | Oxcarbazepine (Parent Drug) | fda.gov |

Influence of Physiological Factors on Glucuronide Levels in Animal Models

The disposition and plasma concentration of Oxcarbazepine D-Glucuronide, a major metabolite of oxcarbazepine (OXC), are significantly influenced by various physiological states in animal models. Preclinical investigations have primarily focused on conditions such as renal impairment and pregnancy, revealing marked alterations in the pharmacokinetics of this metabolite.

Influence of Renal Impairment

Studies in animal models have demonstrated a strong correlation between renal function and the clearance of oxcarbazepine's metabolites. In subjects with impaired kidney function, the elimination of the monohydroxy derivative (MHD) and its glucuronide conjugate is notably affected.

Research conducted on rats with varying degrees of renal impairment has shown a significant accumulation of glucuronide conjugates. researchgate.netnih.gov Following a single oral dose of oxcarbazepine, the plasma concentrations of its glucuronides were markedly higher in animals with severe renal impairment compared to those with normal renal function. nih.gov The renal clearance of both the unconjugated MHD and its glucuronide form correlates well with creatinine (B1669602) clearance, indicating that as renal function declines, the excretion of these compounds decreases, leading to their accumulation in the plasma. researchgate.netnih.gov

In rats with severe renal impairment (creatinine clearance < 10 ml/min), the area under the plasma concentration-time curve (AUC) for MHD was found to be 2 to 2.5 times higher than in healthy subjects. researchgate.netnih.gov The effect on the glucuronide metabolite was even more pronounced, suggesting that the kidneys are the primary route of elimination for Oxcarbazepine D-Glucuronide. nih.gov This accumulation is a direct consequence of the reduced ability of the impaired kidneys to excrete the water-soluble glucuronide conjugate. researchgate.net

Table 1: Effect of Renal Impairment on Oxcarbazepine Metabolite Levels in Rats

| Degree of Renal Impairment | Change in MHD Elimination Half-Life | Change in MHD AUC | Impact on Glucuronide Levels |

|---|---|---|---|

| Severe (CLcr < 10 ml/min) | Approximately doubled | 2-fold increase | Marked accumulation |

| Moderate (CLcr 10-30 ml/min) | Prolonged | Increased | Accumulation likely |

| Mild (CLcr > 30 ml/min) | No significant change | No significant change | Minimal effect |

Data derived from studies in rats following a single dose of oxcarbazepine. researchgate.netnih.gov

Influence of Pregnancy

Physiological changes during pregnancy have a substantial impact on drug metabolism and disposition, including that of oxcarbazepine and its metabolites. Animal studies, often corroborated by human data, indicate that pregnancy enhances the clearance of the active metabolite MHD, leading to lower plasma concentrations. nih.govresearchgate.netmdpi.com This increased clearance is largely attributed to the induction of metabolic enzymes, particularly uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation of MHD. researchgate.nettandfonline.com

During gestation, hormonal changes, such as increased estrogen levels, can accelerate drug glucuronidation. tandfonline.com This leads to a greater conversion of MHD to its inactive glucuronide form, which is then excreted. mdpi.com Consequently, the plasma levels of the active metabolite MHD may decrease significantly throughout pregnancy. nih.govhres.ca While this effect is primarily observed for MHD, it implies a corresponding increase in the formation and subsequent clearance of Oxcarbazepine D-Glucuronide. The increased renal blood flow and glomerular filtration rate characteristic of pregnancy also contribute to a more rapid excretion of water-soluble metabolites like glucuronides. tandfonline.com

Although direct measurements of Oxcarbazepine D-Glucuronide in pregnant animal models are less commonly reported than those of the parent drug and MHD, the well-documented decrease in MHD levels strongly suggests a corresponding increase in its glucuronidation and elimination. researchgate.netmdpi.com

Table 2: Summary of Physiological Changes in Pregnancy Affecting Glucuronide Disposition in Animal Models

| Physiological Change | Consequence | Effect on Oxcarbazepine D-Glucuronide |

|---|---|---|

| Increased UGT enzyme activity | Accelerated glucuronidation of MHD researchgate.nettandfonline.com | Increased formation |

| Increased renal blood flow | Enhanced renal excretion tandfonline.com | Increased clearance |

| Increased plasma volume | Altered drug distribution tandfonline.com | Potential for altered concentration gradients |

These findings are based on general principles of drug disposition during pregnancy observed in preclinical models. mdpi.comtandfonline.com

Species-Specific Metabolic Differences

It is critical to note that the metabolic profile of oxcarbazepine can differ significantly between animal species and humans. For instance, in rats and dogs, there is substantial fecal elimination of metabolites due to biliary excretion, which is not the primary route in humans. fda.gov The predominant circulating species in humans is the monohydroxy metabolite (MHD), whereas in animal models like mice, rats, and dogs, the parent drug, oxcarbazepine, can be the more dominant species in plasma. fda.gov These differences in metabolic pathways and the relative abundance of metabolites, including Oxcarbazepine D-Glucuronide, must be considered when extrapolating findings from animal models to human clinical scenarios.

Metabolite Disposition and Elimination Characteristics

Excretion Pathways of Oxcarbazepine (B1677851) D-Glucuronide

The elimination of Oxcarbazepine D-Glucuronide from the body is primarily handled by the kidneys.

The clearance of oxcarbazepine from the body occurs mainly through its metabolites, which are predominantly excreted by the kidneys. fda.govfda.govnovartis.com More than 95% of an administered dose of oxcarbazepine is found in the urine. fda.govnovartis.comfda.gov Unchanged oxcarbazepine accounts for less than 1% of the dose in the urine. fda.govnovartis.comfda.gov The metabolites of oxcarbazepine, including the glucuronide conjugates, are more water-soluble, facilitating their excretion via the kidneys. oup.com The renal clearance of MHD and its glucuronides shows a direct linear relationship with creatinine (B1669602) clearance. fda.govnih.gov

A significant portion of an oxcarbazepine dose is excreted in the urine as glucuronide conjugates. Approximately 80% of the dose is eliminated through the urine as either glucuronides of MHD or as unchanged MHD. fda.govfda.govfda.govfda.govsahpra.org.zanih.gov Specifically, about 49% of the dose is excreted as glucuronides of MHD. fda.govfda.govnovartis.comfda.govsahpra.org.zanih.gov Another 13% of the dose is accounted for by conjugates of both MHD and oxcarbazepine. fda.govfda.govnih.gov In total, glucuronide conjugates represent a substantial fraction of the eliminated drug.

Table 1: Urinary Excretion of Oxcarbazepine and its Metabolites

| Metabolite | Percentage of Dose in Urine |

| Glucuronides of MHD | 49% fda.govfda.govnovartis.comfda.govsahpra.org.zanih.gov |

| Unchanged MHD | 27% fda.govfda.govnovartis.comfda.govsahpra.org.zanih.gov |

| Conjugates of MHD and Oxcarbazepine | 13% fda.govfda.govnih.gov |

| Inactive DHD | ~3% fda.govfda.govnovartis.comfda.govsahpra.org.za |

| Unchanged Oxcarbazepine | <1% fda.govnovartis.comfda.gov |

While renal excretion is the primary route, biliary elimination is another pathway for the removal of glucuronidated compounds. oup.com Fecal excretion of an oxcarbazepine dose accounts for less than 4%. fda.govfda.govnovartis.comsahpra.org.zawikipedia.org Glucuronidated compounds are typically large, which can favor their elimination through bile. nih.gov

Formation and Clearance Dynamics

The formation of Oxcarbazepine D-Glucuronide is a crucial step in the metabolism of oxcarbazepine, and its subsequent clearance is influenced by various factors, most notably renal function.

Oxcarbazepine is rapidly converted to its pharmacologically active metabolite, MHD. fda.govnih.govdrugbank.com MHD is then further metabolized, primarily through conjugation with glucuronic acid to form its glucuronide metabolite. fda.govnih.govdrugbank.comsmolecule.com This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. smolecule.com The plasma concentrations of MHD are significantly higher than those of the parent drug, oxcarbazepine. drugbank.com Steady-state plasma concentrations of MHD are typically reached within 2-3 days of twice-daily administration. fda.gov The formation of the glucuronide conjugate is a key step in the elimination of MHD. nih.gov

Renal function has a marked effect on the elimination of oxcarbazepine metabolites. nih.gov In individuals with impaired renal function, particularly those with a creatinine clearance of less than 30 mL/min, the elimination half-life of MHD is prolonged, leading to an approximate twofold increase in its area under the curve (AUC). medsafe.govt.nz The impact of renal impairment on the plasma concentrations of the glucuronide conjugates is even more pronounced. nih.gov Studies have shown that in patients with severe renal impairment (creatinine clearance < 10 ml/min), the glucuronides of both oxcarbazepine and MHD are likely to accumulate with repeated administration. nih.gov This accumulation is a direct consequence of the reduced renal clearance of these metabolites. nih.govnih.gov For MHD-glucuronide, the AUC values can be significantly higher in patients with renal impairment compared to those with normal renal function. basicmedicalkey.com

Metabolite Fate in Environmental Systems

The extensive use of pharmaceuticals like oxcarbazepine results in their continuous release into the environment through wastewater streams. After administration, oxcarbazepine is substantially metabolized in the human body, primarily into its pharmacologically active 10-monohydroxy metabolite (MHD). drugbank.comfda.gov This metabolite, along with the parent compound to a lesser extent, undergoes phase II metabolism, predominantly through glucuronidation, to form more water-soluble conjugates that are readily excreted. drugbank.comfda.gov Consequently, a significant portion of the administered dose enters the sewage system as glucuronide conjugates. drugbank.com More than 95% of an oxcarbazepine dose is excreted via urine, with MHD glucuronides accounting for approximately 49% and conjugates of the parent oxcarbazepine accounting for 13%. drugbank.comfda.gov The fate of these glucuronide metabolites in environmental systems, particularly in wastewater treatment plants (WWTPs), is a subject of increasing scientific scrutiny.

Presence and Removal of Glucuronide Conjugates in Wastewater Treatment Plants

The direct detection and quantification of glucuronide conjugates of oxcarbazepine and its metabolites in wastewater can be challenging, often hindered by the lack of commercially available analytical standards. researchgate.net However, their presence is inferred from the high concentrations of their degradation and transformation products in WWTP influents and effluents. Studies focusing on oxcarbazepine and its metabolites have confirmed their presence in environmental water samples. researchgate.netnih.gov

Research conducted at three different types of WWTPs in France (conventional activated sludge, trickling filter, and stabilization ponds) detected oxcarbazepine for the first time in environmental samples, with effluent concentrations ranging from 51 to 255 ng/L. researchgate.netnih.gov The same research noted that a metabolite common to both oxcarbazepine and the structurally similar drug carbamazepine (B1668303), 10,11-dihydro-10,11-trans-dihydroxycarbamazepine, was found at higher concentrations than the parent drugs in wastewater. nih.gov The removal efficiency for the parent oxcarbazepine varied significantly depending on the treatment technology, ranging from 24% to 73%. nih.gov In contrast, conventional activated sludge treatment showed no removal of its metabolites. nih.gov The variability in removal rates and the presence of metabolites highlight the complex processes occurring within these facilities.

| Compound | WWTP Influent Conc. (ng/L) | WWTP Effluent Conc. (ng/L) | Removal Rate (%) | WWTP Type |

|---|---|---|---|---|

| Oxcarbazepine | Data not specified | 51 - 255 | 24 - 73% | Various (Activated Sludge, Trickling Filter, Stabilization Ponds) |

| 10,11-dihydro-10,11-trans-dihydroxycarbamazepine | Data not specified | Higher than parent compound | No removal observed | Activated Sludge |

Potential for Deconjugation and Transformation in Environmental Matrices

A critical process affecting the fate of Oxcarbazepine D-Glucuronide and other glucuronidated metabolites in WWTPs is deconjugation. This process involves the cleavage of the glucuronide moiety from the parent molecule, often facilitated by the enzymatic activity of microorganisms present in the wastewater. researchgate.net The cleavage of these conjugates releases the phase I metabolite (like MHD) or the parent drug (oxcarbazepine) back into the water. researchgate.netresearchgate.net This phenomenon can lead to the observation that concentrations of certain pharmaceutical metabolites are higher in the effluent of a treatment plant than in the influent. acs.org

Studies have observed an increase in the concentration of certain oxcarbazepine-related metabolites, such as 10,11-dihydro-10,11-trans-dihydroxycarbamazepine and acridine, in some WWTPs. nih.gov This increase is attributed to processes like the cleavage of glucuronide conjugates. nih.gov Similar behavior is well-documented for carbamazepine, which is known to enter wastewater systems as glucuronide conjugates and is subsequently converted back into the parent compound during treatment. researchgate.net

Once deconjugated, oxcarbazepine and its primary metabolites can undergo further biotic and abiotic degradation, leading to the formation of various transformation products (TPs). Research investigating the biodegradation of oxcarbazepine and its human metabolites in activated sludge and sand filters has identified several key TPs. nih.govacs.orgacs.org These products represent further steps in the environmental degradation pathway of the original drug. The formation of these TPs highlights that while the parent compound may be removed, a variety of related chemical species are formed and can persist in the environment. acs.org For instance, 9-carboxylic acid-acridine (9-CA-ADIN) was found at maximum concentrations of up to 920 ± 50 ng/L in WWTP effluent and 304 ± 26 ng/L in rivers. nih.govacs.org

| Transformation Product (TP) | Abbreviation | Detected in |

|---|---|---|

| 1-(2-benzoic acid)-(1H,3H)-quinazoline-2,4-dione | BaQD | WWTP Effluents, Rivers, Streams, Drinking Water |

| 9-carboxylic acid-acridine | 9-CA-ADIN | WWTP Effluents, Rivers, Streams, Drinking Water |

| Acridone | ADON | WWTP Effluents, Rivers, Streams |

| 1-(2-benzoic acid)-(1H,3H)-quinazoline-2-one | BaQM | Lab-scale experiments |

| 9-aldehyde-acridine | - | Lab-scale experiments |

| 11-keto-OXC | - | Lab-scale experiments |

Future Research Directions in Oxcarbazepine D Glucuronide Biochemistry

Elucidation of Additional UGT Isoforms Involved in Glucuronidation

The conjugation of MHD with glucuronic acid is a major elimination pathway for oxcarbazepine (B1677851). nih.govresearchgate.net Research has identified specific Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) isoforms as the primary catalysts for this reaction. Studies using recombinant human UGTs have shown that UGT2B7 and UGT1A9 are the principal enzymes responsible for the formation of MHD-O-glucuronide in the liver. nih.gov UGT1A4 has also been identified as playing a partial role in this metabolic process. nih.gov This glucuronidation is not limited to the liver; the formation of MHD-O-glucuronide has been observed in human intestine and kidney microsomes, with the liver showing the highest intrinsic clearance. nih.gov

Despite these findings, the full spectrum of UGT isoforms involved may not be completely understood. Future research is necessary to explore the potential contribution of other, less-abundant or extrahepatically expressed UGT isoforms. Genetic polymorphisms in UGT genes can lead to significant inter-individual variability in drug metabolism. Therefore, investigating the impact of known and novel polymorphisms in UGT2B7, UGT1A9, and other candidate UGT genes on MHD glucuronidation rates could help explain differences in oxcarbazepine clearance and patient response.

| UGT Isoform | Role in MHD Glucuronidation | Primary Tissue Location of Activity | Reference |

|---|---|---|---|

| UGT2B7 | Principal isoform | Liver, Kidney, Intestine | nih.gov |

| UGT1A9 | Principal isoform | Liver, Kidney | nih.gov |

| UGT1A4 | Partial role | Liver | nih.gov |

Comprehensive Structural Elucidation of All Glucuronide Metabolites

The metabolic fate of oxcarbazepine leads to the formation of several glucuronide conjugates. The primary pathway involves the glucuronidation of the active MHD metabolite, resulting in two diastereoisomeric O-glucuronides, which account for a significant portion of the metabolites found in urine. mdpi.com Additionally, a smaller fraction of the parent drug, oxcarbazepine, undergoes direct conjugation to form its own glucuronide and sulfate (B86663) conjugates. mdpi.com

While the existence of these metabolites is known, a comprehensive structural characterization using modern analytical techniques is a key area for future research. Advanced techniques such as high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to unequivocally confirm the exact chemical structures of all glucuronide metabolites. This includes verifying the site of glucuronide attachment and determining the precise stereochemistry of the diastereoisomeric MHD-glucuronides. A complete structural library of these metabolites is essential for developing highly specific analytical standards and for fully understanding the drug's metabolic disposition.

Mechanistic Studies of Glucuronidase Activity on Oxcarbazepine Glucuronides

Glucuronide conjugates, once excreted into the bile and entering the intestinal tract, can be subject to enzymatic hydrolysis by β-glucuronidases. These enzymes, produced predominantly by the gut microbiota, cleave the glucuronic acid moiety, releasing the aglycone (in this case, the active MHD metabolite). nih.gov This process, known as de-conjugation, can lead to the reabsorption of the active metabolite into systemic circulation, a phenomenon called enterohepatic recirculation.

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The quantification of oxcarbazepine and its metabolites, including the glucuronide conjugates, in biological matrices is fundamental for pharmacokinetic studies. Current analytical methods predominantly rely on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). researchgate.net More advanced strategies, such as LC-triple-stage fragmentation (LC-MS³), have been developed to achieve high sensitivity and rapid analysis times for oxcarbazepine and MHD in human serum. nih.govnih.gov

However, future research should focus on developing novel analytical techniques with even greater resolution and sensitivity. A significant challenge is the chromatographic separation of the structurally similar diastereoisomeric MHD-glucuronides. The development of advanced chromatographic methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, could provide the necessary resolving power. semanticscholar.org Furthermore, exploring chiral chromatography techniques could be instrumental in separating and quantifying the individual enantiomers of MHD and their respective glucuronides, which is critical for investigating stereoselective metabolism.

| Analytical Technique | Application in Oxcarbazepine Analysis | Key Advantages / Future Direction | Reference |

|---|---|---|---|

| HPLC-UV | Quantification of oxcarbazepine and impurities in pharmaceutical preparations. | Robust and widely available; future development can focus on faster run times. | |

| LC-MS/MS | Standard for therapeutic drug monitoring of OXC and MHD in serum. | Good sensitivity and specificity. | researchgate.net |

| LC-MS³ | Highly sensitive and rapid quantification of OXC and MHD. | Reduces matrix interference, enhancing accuracy for low-concentration samples. | nih.govnih.gov |

| UHPLC | Separation of oxcarbazepine from its related substances and degradation products. | Offers higher resolution and faster analysis compared to conventional HPLC. | semanticscholar.org |

Investigating Stereoselective Metabolic Inversion and its Mechanisms

Oxcarbazepine is a prodrug that is rapidly converted to its active metabolite, MHD, which exists as a racemic mixture of (S)-MHD and (R)-MHD. clinpgx.org Both stereoisomers contribute to the drug's antiepileptic activity. nih.gov The (S)-enantiomer is also marketed separately as the drug eslicarbazepine (B1671253) acetate.

An important and under-investigated area is the potential for stereoselective metabolism and metabolic inversion. It is crucial to determine if the glucuronidation process itself is stereoselective, meaning whether UGT enzymes preferentially conjugate one enantiomer over the other. Furthermore, research should investigate the possibility of in vivo metabolic inversion, where the less active or differently acting (R)-MHD could be converted into the (S)-MHD enantiomer, or vice versa. Elucidating the enzymes and mechanisms responsible for such an inversion, and how this interplay affects the ratio of glucuronidated enantiomers, would provide a more complete picture of MHD's pharmacokinetics and pharmacodynamics.

Exploring Non-Enzymatic Degradation Pathways of the Glucuronide Conjugate

The stability of drug metabolites is a critical factor in ensuring the accuracy of pharmacokinetic and toxicological assessments. While the primary clearance of Oxcarbazepine D-Glucuronide is enzymatic, the potential for non-enzymatic degradation should not be overlooked. Glucuronide conjugates can be susceptible to hydrolysis under certain chemical conditions, such as exposure to strongly acidic or alkaline pH, or high temperatures, which can occur during sample collection, storage, or analysis.

Future studies should systematically explore the chemical stability of Oxcarbazepine D-Glucuronide under a range of pH and temperature conditions. This research would help establish optimal protocols for handling and storing biological samples to prevent artifactual degradation. Additionally, understanding non-enzymatic degradation pathways is relevant in environmental science, where the fate of excreted drug metabolites in settings like wastewater treatment facilities is of interest. nih.gov Investigating pathways such as oxidation or photolysis could reveal how the glucuronide conjugate transforms outside of a biological system. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.